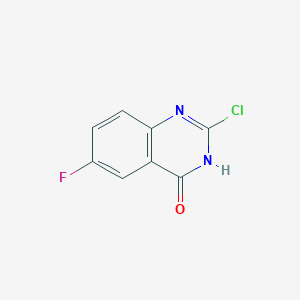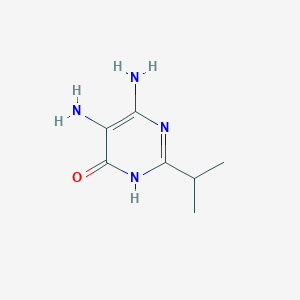
5,6-Diamino-2-isopropylpyrimidin-4-ol
Vue d'ensemble
Description
5,6-Diamino-2-isopropylpyrimidin-4-ol is a chemical compound with the molecular formula C7H12N4O . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of pyrimidines, including 5,6-Diamino-2-isopropylpyrimidin-4-ol, involves various methods. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The synthesis of pyrimidines is described in numerous methods .Molecular Structure Analysis
The molecular structure of 5,6-Diamino-2-isopropylpyrimidin-4-ol consists of seven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom . The average mass is 168.2 Da .Applications De Recherche Scientifique
Cancer Therapy and DNA Repair Inhibition
5,6-Diamino-2-isopropylpyrimidin-4-ol derivatives, especially mercaptopyrimidine derivatives, have shown significant potential in cancer therapy. These compounds inhibit DNA Ligase IV, a crucial enzyme in the nonhomologous end joining (NHEJ) pathway of DNA repair. Inhibition of this pathway is a promising strategy for targeting cancer cells. Derivatives like SCR7, synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, have demonstrated enhanced efficacy in inhibiting end joining and increasing cytotoxicity in cancer cells (Ray et al., 2022).
Antiviral Activity
Some pyrimidine derivatives, including those synthesized from 5,6-diamino-2-isopropylpyrimidin-4-ol, have shown significant antiviral activities. These compounds inhibit enzymes crucial for the life cycle of various viruses, including HIV. For instance, carbocyclic analogues of pyrimidine nucleosides have emerged as potent and selective anti-HIV agents (Vince & Hua, 1990).
Antimicrobial Applications
Certain pyrimidine derivatives, including those based on 5,6-diamino-2-isopropylpyrimidin-4-ol, exhibit antimicrobial properties. They inhibit the growth of various microorganisms by interfering with their metabolic pathways. This includes actions against bacteria like Escherichia coli and Streptococcus faecalis (Roy, Ghosh, & Guha, 1961).
Chemical Sensing and Logic Gate Applications
Pyrimidine derivatives, including those synthesized from 5,6-diamino-2-isopropylpyrimidin-4-ol, have been used in developing chemical sensors and logic gates. These sensors can detect specific ions and molecules, demonstrating applications in chemical analysis and electronic device technologies (Yadav & Singh, 2018).
Enhanced Drug Delivery Systems
Innovations in drug delivery systems using 5,6-diamino-2-isopropylpyrimidin-4-ol derivatives, like SCR7, have shown improved efficacy against cancer. Encapsulation in specific carriers like Pluronic copolymer micelles has been found to enhance the drug's bioavailability and effectiveness in cancer treatment (John et al., 2015).
Propriétés
IUPAC Name |
4,5-diamino-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3(2)6-10-5(9)4(8)7(12)11-6/h3H,8H2,1-2H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVNMMEVNOQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-2-isopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



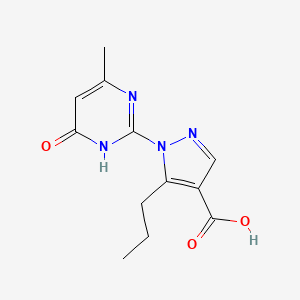
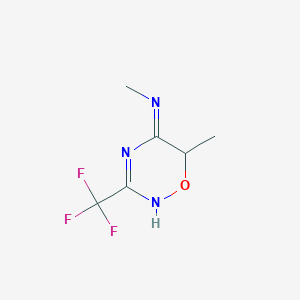
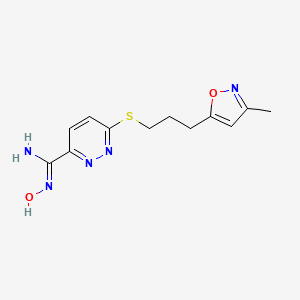
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)
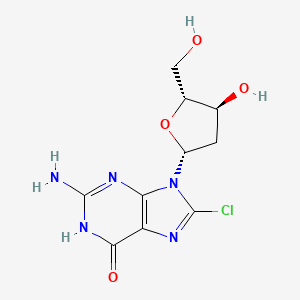
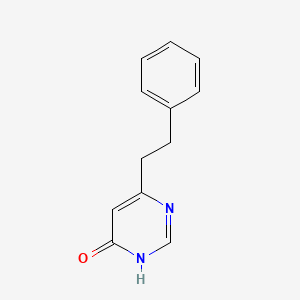
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
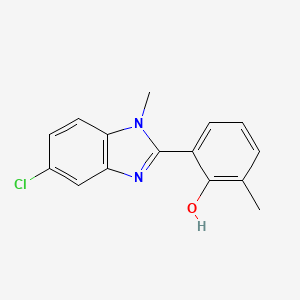
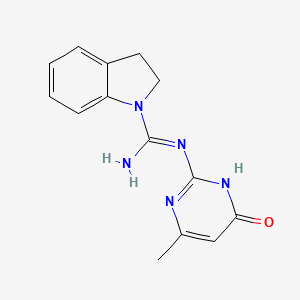
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
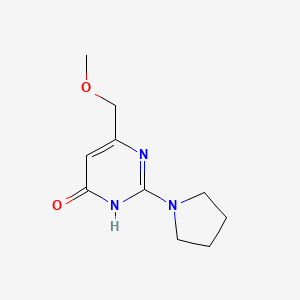
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)
